Alpmhir trifluoroacetate
CAS No.: 132160-04-4
Cat. No.: VC0135463
Molecular Formula: C39H65F3N12O10S
Molecular Weight: 951.078
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 132160-04-4 |
---|---|
Molecular Formula | C39H65F3N12O10S |
Molecular Weight | 951.078 |
IUPAC Name | (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C37H64N12O8S.C2HF3O2/c1-7-21(4)29(34(54)45-25(36(56)57)10-8-13-42-37(39)40)48-32(52)26(17-23-18-41-19-43-23)46-31(51)24(12-15-58-6)44-33(53)28-11-9-14-49(28)35(55)27(16-20(2)3)47-30(50)22(5)38;3-2(4,5)1(6)7/h18-22,24-29H,7-17,38H2,1-6H3,(H,41,43)(H,44,53)(H,45,54)(H,46,51)(H,47,50)(H,48,52)(H,56,57)(H4,39,40,42);(H,6,7)/t21-,22-,24-,25-,26-,27-,28-,29-;/m0./s1 |
Standard InChI Key | PQBZGDGAFZMEAV-LZVFNOIMSA-N |
SMILES | CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCSC)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(C)N.C(=O)(C(F)(F)F)O |
Introduction
Chemical Structure and Properties
Molecular Composition
Alpmhir trifluoroacetate has a molecular weight of 951.1 g/mol as computed by PubChem 2.2 . The compound is comprised of two main components:
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The peptide sequence ALPMHIR (parent compound CID 9988076)
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Trifluoroacetic acid (CID 6422)
The combination of these components forms a salt where the trifluoroacetate anion (C₂F₃O₂⁻) counterbalances the positive charges in the peptide, particularly at the arginine residue and the N-terminal amino group.
Physical and Chemical Properties
Table 1 summarizes the key physical and chemical properties of Alpmhir trifluoroacetate:
Property | Value | Source |
---|---|---|
Molecular Weight | 951.1 g/mol | |
Formula | C₃₇H₆₄N₁₂O₈S·C₂HF₃O₂ | |
Physical State | Solid (presumed) | - |
InChIKey | PQBZGDGAFZMEAV-LZVFN | |
Sequence | ALPMHIR | |
Formal Charge | Neutral salt | - |
The trifluoroacetate component of this compound is known to be a strong halogenated derivative of acetic acid and is commonly used in acid-catalyzed reactions, especially in peptide synthesis where esters need to be cleaved .
Peptide Sequence Analysis
Amino Acid Composition
The ALPMHIR peptide consists of seven amino acids in a specific sequence. Table 2 provides details about each amino acid in the sequence:
Position | Amino Acid | Three-Letter Code | Single-Letter Code | Side Chain Characteristic |
---|---|---|---|---|
1 | Alanine | Ala | A | Small, nonpolar |
2 | Leucine | Leu | L | Hydrophobic, branched |
3 | Proline | Pro | P | Cyclic, structure-influencing |
4 | Methionine | Met | M | Hydrophobic, sulfur-containing |
5 | Histidine | His | H | Basic, imidazole-containing |
6 | Isoleucine | Ile | I | Hydrophobic, branched |
7 | Arginine | Arg | R | Basic, positively charged |
This sequence contains a mixture of hydrophobic, polar, and basic amino acids, which likely influences its physicochemical properties and potential biological activities.
Structural Features
The peptide component of Alpmhir trifluoroacetate has several notable structural features:
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The N-terminal alanine residue provides a free amino group that may be protonated at physiological pH
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The C-terminal arginine residue contains a guanidino group that is typically positively charged
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The central proline residue likely introduces a kink or turn in the peptide backbone
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The methionine residue contains a sulfur atom that is susceptible to oxidation
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The histidine residue contains an imidazole group that can participate in acid-base chemistry and metal coordination
Trifluoroacetate Moiety
Properties and Characteristics
The trifluoroacetate anion (CF₃COO⁻) is a monocarboxylic acid anion derived from acetate. It is the conjugate base of trifluoroacetic acid, which is a very strong halogenated derivative of acetic acid . The presence of three fluorine atoms significantly increases the acidity of trifluoroacetic acid compared to acetic acid due to the strong electron-withdrawing effect of the fluorine atoms.
Some key computed properties of the trifluoroacetate anion include:
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Molecular Weight: 113.02 g/mol
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XLogP3: 1.6
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Hydrogen Bond Acceptor Count: 5
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Exact Mass: 112.98503872
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Formal Charge: -1
Role in Peptide Chemistry
Trifluoroacetate plays a significant role in peptide chemistry and is frequently used in solid-phase peptide synthesis. It serves as a counterion for protonated amino groups, forming stable salts that can be easily handled and purified. In Alpmhir trifluoroacetate, the trifluoroacetate component neutralizes the positive charge of the peptide, particularly at the arginine residue and possibly the N-terminal amino group.
In solid-phase peptide synthesis, trifluoroacetate can be involved in several processes:
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It is used in acid-catalyzed reactions, especially those where an ester is cleaved in peptide synthesis
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It can lead to trifluoroacetylation under certain conditions, which may affect peptide purity and yield
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The mechanism of trifluoroacetylation in solid-phase peptide synthesis involves the presence of trifluoroacetoxymethyl groups on the resin support, which can react with resin-bound amines
Synthesis and Production
Challenges in Synthesis
One challenge in the synthesis of peptide trifluoroacetates is the potential for unwanted trifluoroacetylation reactions. As described in the literature, trifluoroacetylation can occur by a mechanism independent of the coupling step, involving trifluoroacetoxymethyl groups on the resin support that react with resin-bound amines . This can lead to peptide chain termination and decreased yield.
Research has shown that this trifluoroacetylation can be prevented (<0.02% per cycle) by using appropriate resin supports, such as aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin, which can be synthesized free from extraneous functionalities and remains stable to trifluoroacetic acid under the conditions of solid-phase peptide synthesis .
Related Peptide Trifluoroacetates
Comparison with Similar Compounds
The search results mention several other peptide trifluoroacetates that may share similarities with Alpmhir trifluoroacetate. These include:
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(BETA-ASP3)-GRF (HUMAN) TRIFLUOROACETATE SALT (CAS: 142985-02-2)
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Various other peptide trifluoroacetate salts mentioned in passing
These compounds all share the common feature of being peptides paired with trifluoroacetate as a counterion, though they differ in their amino acid sequences and thus their potential biological activities and applications.
Structural Relationships
The relationship between Alpmhir trifluoroacetate and other peptide trifluoroacetates can be better understood by examining their structural similarities and differences. All peptide trifluoroacetates share:
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A peptide component consisting of amino acids linked by amide bonds
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A trifluoroacetate counterion that neutralizes positive charges
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Similar physical and chemical properties due to the common trifluoroacetate component
Analytical Techniques for Characterization
Common Methods for Peptide Trifluoroacetate Analysis
Several analytical techniques are commonly used to characterize peptide trifluoroacetates like Alpmhir trifluoroacetate:
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Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is particularly valuable for peptide identification and characterization. As mentioned in the search results, LC-MS/MS is used for peptide identification in various studies .
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HPLC (High-Performance Liquid Chromatography): Used for purification and analysis of peptides.
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Spectroscopic methods: Various spectroscopic techniques including NMR, IR, and UV-Vis can provide structural information about peptide trifluoroacetates.
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